molecular formula C12H15BrN2S B1521517 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1181457-99-7

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1521517
CAS No.: 1181457-99-7
M. Wt: 299.23 g/mol
InChI Key: BZFIAIUFLUNKNV-UHFFFAOYSA-N
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Description

Key Milestones in Thiazole-Based Therapeutics:

  • Thiamine (Vitamin B$$_1$$) : The first biologically essential thiazole, isolated in 1926, highlighted the heterocycle’s role in metabolic cofactors.
  • Anti-Inflammatory Agents : Derivatives like meloxicam leverage the thiazole’s ability to modulate cyclooxygenase-2 (COX-2) activity.
  • Antifungal and Antibacterial Agents : Thiabendazole and sulfathiazole demonstrate broad-spectrum activity by inhibiting fungal microtubule assembly or bacterial folate synthesis.

The structural flexibility of thiazoles allows for targeted modifications:

  • Electron-withdrawing groups (e.g., bromine in the hydrobromide salt) enhance solubility and bioavailability.
  • Aromatic substituents (e.g., 2-methylbenzyl) improve binding affinity to hydrophobic enzyme pockets.

Properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-8-5-3-4-6-10(8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFIAIUFLUNKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(S2)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-99-7
Record name 2-Thiazolamine, 4-methyl-5-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the Thiazole Ring

The core thiazole ring is typically synthesized via a cyclization reaction between a thioamide and an α-haloketone. A representative example is the reaction of 2-bromoacetophenone with thioacetamide under basic conditions, which facilitates the formation of the 1,3-thiazole ring system. This step is crucial as it sets the heterocyclic framework for further functionalization.

Substitution at the 5-Position with (2-methylphenyl)methyl Group

The 5-position substitution with the (2-methylphenyl)methyl moiety is generally achieved by nucleophilic substitution or coupling reactions involving appropriate benzyl halides or derivatives. This step is critical for imparting the desired physicochemical characteristics to the molecule.

Introduction of the 2-Amino Group

The amine group at the 2-position is introduced via nucleophilic substitution using ammonia or an amine derivative. This reaction typically occurs under controlled conditions to ensure selective substitution without affecting other functional groups on the molecule.

Formation of the Hydrobromide Salt

The free base of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine is converted into its hydrobromide salt by reaction with hydrobromic acid. This salt formation improves the compound’s stability, solubility, and handling properties, which are important for its application in research and pharmaceutical formulations.

Alternative Synthetic Routes and Intermediates

Research literature and patents suggest alternative and improved synthetic routes involving novel intermediates and protecting groups to enhance yield and purity:

  • Use of alkyl or aryl haloformates (e.g., methyl chloroformate, ethyl chloroformate) in the presence of suitable bases and solvents to prepare intermediates related to the thiazole derivatives.

  • Application of amino-protecting groups during intermediate stages to facilitate selective reactions and purification steps.

  • Preparation of crystalline intermediates such as tert-butyl carbamate derivatives to improve handling and downstream processing.

These methods emphasize the importance of process optimization for industrial-scale synthesis and provide pathways to obtain high-purity compounds suitable for pharmaceutical use.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization 2-Bromoacetophenone + Thioacetamide, basic medium Formation of 1,3-thiazole ring
2 Friedel-Crafts Alkylation Methyl chloride + AlCl3 Introduction of methyl group at 4-position
3 Nucleophilic Substitution Benzyl halide derivatives Attachment of (2-methylphenyl)methyl group at 5-position
4 Nucleophilic Substitution Ammonia or amine derivative Introduction of amine group at 2-position
5 Salt Formation Hydrobromic acid Formation of hydrobromide salt

Research Findings and Notes

  • The cyclization step is sensitive to reaction conditions such as pH and temperature, which affect the yield and purity of the thiazole ring formation.

  • Friedel-Crafts alkylation requires careful control to avoid polysubstitution or rearrangement side reactions.

  • Use of protecting groups in intermediates can significantly improve selectivity and facilitate purification, as demonstrated in patented processes.

  • Hydrobromide salt formation is a standard approach to improve compound handling and is widely used in pharmaceutical compound preparation.

  • The compound and its derivatives have been studied for antimicrobial, antifungal, and anticancer activities, underscoring the importance of efficient preparation methods for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic ring, potentially leading to the formation of dihydrothiazoles or reduced aromatic derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and reduced aromatic derivatives.

    Substitution: Various substituted thiazole and aromatic derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is C12H14N2SHBrC_{12}H_{14}N_{2}S\cdot HBr. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives of 1,3-thiadiazole have shown promising antibacterial and antifungal activities, indicating that thiazole compounds may serve as effective scaffolds for developing new antimicrobial agents .

Applications in Drug Development

The structural features of this compound make it a candidate for further exploration in drug development. The following are potential applications:

  • Lead Compound for Antimicrobial Agents : Given the antimicrobial activity observed in related thiazole compounds, this compound could be developed as a lead for new antibiotics or antifungals.
  • Anticancer Therapeutics : The cytotoxic properties of thiazole derivatives suggest potential applications in cancer treatment. Further studies could explore its efficacy against specific cancer types.
  • Biochemical Research : As indicated by its procurement from biochemical suppliers for proteomics research , this compound is likely utilized in various experimental settings to study protein interactions or enzyme activities.

Case Studies and Literature Insights

While specific case studies on this compound are scarce, insights from related thiazole compounds provide a foundation for understanding its potential applications:

  • Antimicrobial Activity : A review highlighted the broad spectrum of antimicrobial activity exhibited by substituted thiadiazoles against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
  • Cytotoxic Studies : Other studies have demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines . This aligns with the hypothesis that this compound may also exhibit anticancer properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents (Thiazole Positions) Salt Form Molecular Weight Melting Point (°C) Key Features
Target Compound 4-Me, 5-(2-MePh-CH₂) Hydrobromide ~299.23 Not reported Enhanced solubility via HBr salt
T124 (N-[(2-MePh)diphenylmethyl]-1,3-thiazol-2-amine) 5-(Diphenylmethyl-2-MePh) Free base 386.50 158.3 Bulky diphenylmethyl group; lower solubility
4-Amino-2-methyl-5-phenylthiazole HCl 2-Me, 5-Ph Hydrochloride 226.72 Not reported Smaller substituents; Cl salt improves stability
9d (N-[2-(4-MePh)-1,3-thiazol-5-yl]acetamide) 5-(4-MePh) Free base Not reported Not reported Acetamide side chain; potential for H-bonding
EN300-28581 (5-[4-CF₃Ph-CH₂]-1,3-thiazol-2-amine) 5-(4-CF₃Ph-CH₂) Free base 258.26 Not reported CF₃ group increases lipophilicity and metabolic stability

Biological Activity

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H14N2S
  • SMILES: CC1=CC=CC=C1CC2=C(N=C(S2)N)C
  • InChIKey: FYWUMXUTQKGQTR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Key areas of interest include:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the thiazole ring can enhance anticancer properties through structure-activity relationship (SAR) analyses.

CompoundCell LineIC50 (µM)Mechanism
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amineA431 (human epidermoid carcinoma)<10Induction of apoptosis
4-Methyl derivativeU251 (human glioblastoma)1.61 ± 1.92Inhibition of Bcl-2

The presence of electron-donating groups like methyl on the phenyl ring enhances the cytotoxicity of these compounds by improving their interaction with cellular targets .

2. Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory properties, particularly as cyclooxygenase (COX) inhibitors. The compound's structural features contribute to its ability to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.

CompoundCOX InhibitionIC50 (µM)
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amineCOX-119.45 ± 0.07
4-Methyl derivativeCOX-231.4 ± 0.12

The inhibition of COX enzymes suggests a potential therapeutic application in treating inflammatory diseases .

3. Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant effects in animal models. The SAR analysis indicates that certain modifications can enhance the anticonvulsant properties, making them candidates for further development in epilepsy treatment.

Case Studies

Recent studies have focused on synthesizing new thiazole derivatives and evaluating their biological activities:

  • Study A: Synthesized various thiazole derivatives and tested them against cancer cell lines, revealing that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics.
  • Study B: Investigated the anti-inflammatory effects of thiazole derivatives in a rodent model of arthritis, showing significant reduction in paw swelling and inflammatory markers.

Q & A

Q. Key Methodological Considerations :

  • Solvent Choice : Use aprotic polar solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency during coupling steps .
  • Catalysis : Optimize catalyst systems (e.g., Pd-based catalysts for cross-couplings) to reduce side reactions.
  • Temperature Control : Maintain reflux conditions (80–120°C) for cyclization steps, as lower temperatures may stall reactivity .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
A combination of analytical methods is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at thiazole C4 and benzyl C2) and salt protonation states. Aromatic proton signals in the 6.5–7.5 ppm range confirm the benzyl moiety .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹) in the hydrobromide salt .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S, Br) with <0.3% deviation from theoretical values .

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of thiazol-2-amine derivatives?

Advanced Research Question
Experimental Design :

  • Variation of Substituents : Synthesize analogs with modified benzyl groups (e.g., electron-withdrawing/donating substituents) to assess electronic effects on bioactivity .
  • Biological Assays : Test compounds against target pathways (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., ATP-binding sites) .

Q. Data Interpretation :

  • Correlate substituent properties (Hammett σ values, logP) with activity trends to identify critical pharmacophoric features .

What strategies are effective in resolving discrepancies in biological activity data across different studies?

Advanced Research Question
Methodological Approaches :

  • Purity Validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurities as confounding factors .
  • Standardized Assays : Use cell lines with consistent passage numbers and control for assay conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Case Study :
Contradictory antimicrobial results may arise from differences in bacterial strains. Re-testing under uniform CLSI guidelines can clarify activity profiles .

How should environmental fate studies be designed to assess the ecological impact of this compound?

Advanced Research Question
Experimental Framework :

  • Abiotic Degradation : Investigate hydrolysis/photolysis rates under varying pH and UV exposure .
  • Biotic Transformation : Use soil microcosms to assess microbial degradation pathways (e.g., LC-MS/MS metabolite profiling) .
  • Bioaccumulation : Measure log Kow values to predict partitioning into lipid-rich tissues .

Data Integration :
Develop quantitative structure-activity relationship (QSAR) models to extrapolate environmental persistence and toxicity .

What methodologies are recommended for analyzing crystal structures and molecular interactions?

Advanced Research Question
Structural Elucidation :

  • X-ray Crystallography : Resolve the hydrobromide salt’s crystal lattice to confirm counterion placement and hydrogen-bonding networks .
  • Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., with kinase domains) .

Case Study :
Crystal structures of analogous thiadiazole derivatives reveal planar heterocyclic cores, suggesting π-π stacking as a key interaction in target binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

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